

A Comparative Guide: SLC-391 and Gilteritinib in FLT3-Mutant Acute Myeloid Leukemia

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Compound of Interest

Compound Name: SLC-391

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations presents a significant therapeutic challenge, necessitating the development of targeted inhibitors. This guide provides a comprehensive comparison of two such agents: gilteritinib, a potent, approved FLT3 inhibitor with dual activity against AXL, and **SLC-391**, a highly selective AXL inhibitor currently under investigation. While gilteritinib directly targets the constitutively active FLT3 receptor, a primary driver of oncogenesis in this AML subtype, **SLC-391** focuses on AXL, a receptor tyrosine kinase implicated in resistance to FLT3 inhibition. This document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key pathways to offer a clear, data-driven comparison for researchers and drug development professionals.

Introduction

Mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients. These mutations, primarily internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the FLT3 receptor, driving uncontrolled proliferation and survival of leukemic blasts. This has made FLT3 an attractive target for therapeutic intervention.

Gilteritinib (Xospata®) is a second-generation FLT3 tyrosine kinase inhibitor (TKI) approved for the treatment of relapsed or refractory FLT3-mutated AML. It is a potent inhibitor of both FLT3-

ITD and FLT3-TKD mutations. Notably, gilteritinib also exhibits inhibitory activity against the AXL receptor tyrosine kinase, which has been implicated in resistance to various cancer therapies, including FLT3 inhibitors.

SLC-391 is a novel, potent, and highly selective small-molecule inhibitor of AXL. While not a direct FLT3 inhibitor, its mechanism of action is highly relevant to FLT3-mutant AML, as AXL upregulation is a known mechanism of resistance to FLT3-targeted therapies. This guide provides a detailed comparison of gilteritinib and **SLC-391**, focusing on their distinct mechanisms, preclinical efficacy, and potential therapeutic applications in FLT3-mutant AML.

Mechanism of Action

Gilteritinib: Dual FLT3 and AXL Inhibition

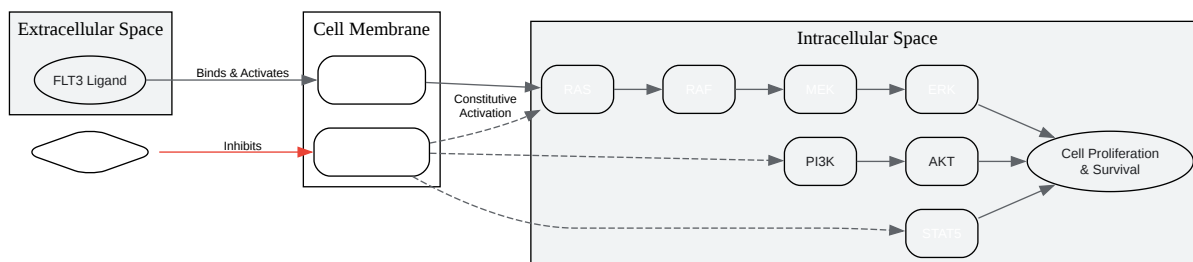
Gilteritinib is a type I TKI, meaning it binds to the active conformation of the FLT3 kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. These pathways include the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT5 pathways, all of which are crucial for the proliferation and survival of leukemic cells[1]. By blocking these signals, gilteritinib induces apoptosis in FLT3-dependent AML cells.

In addition to its potent FLT3 inhibition, gilteritinib also inhibits the AXL receptor tyrosine kinase. While its inhibitory concentration for AXL is higher than for FLT3, this dual activity may contribute to its efficacy by potentially overcoming AXL-mediated resistance mechanisms[2].

SLC-391: Selective AXL Inhibition

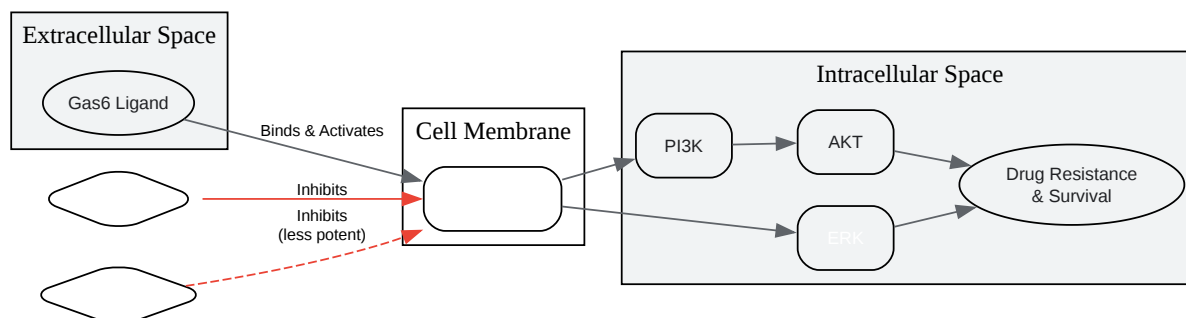
SLC-391 is a highly selective and potent inhibitor of the AXL receptor tyrosine kinase[3]. AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its activation, often through its ligand Gas6, promotes cell survival, proliferation, and resistance to therapy. In the context of FLT3-mutant AML, upregulation of the AXL signaling pathway has been identified as a mechanism of resistance to FLT3 inhibitors. By selectively targeting AXL, **SLC-391** aims to abrogate this resistance pathway, potentially re-sensitizing leukemic cells to FLT3 inhibition or acting synergistically with other anti-leukemic agents[4]. **SLC-391** has been shown to be effective in AML models with high AXL expression[3][4].

Signaling Pathway Diagrams



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Figure 1: FLT3 Signaling Pathway and Gilteritinib's Mechanism of Action.



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Figure 2: AXL Signaling Pathway and Inhibition by **SLC-391** and Gilteritinib.

Preclinical Data Comparison

The following tables summarize the available preclinical data for gilteritinib and **SLC-391** in AML models.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

Kinase	Gilteritinib IC50 (nM)	SLC-391 IC50 (nM)	Reference
FLT3	0.29	Not a primary target	[5]
AXL	0.73 - 41	Single-digit nM	[2][3][5]
c-KIT	230	Not reported	[5]

Note: IC50 values can vary depending on the assay conditions.

Table 2: In Vitro Anti-proliferative Activity in FLT3-Mutant AML Cell Lines (IC50)

Cell Line	FLT3 Mutation	Gilteritinib IC50 (nM)	SLC-391 IC50 (μM)	Reference
MV4-11	FLT3-ITD	0.92 - 3.3	Not specifically reported in FLT3-ITD context	[5][6]
MOLM-13	FLT3-ITD	2.9 - 19.0	Not specifically reported in FLT3-ITD context	[5][6]
MOLM-14	FLT3-ITD	25.0	Not specifically reported in FLT3-ITD context	[6]

Note: Data for **SLC-391**'s direct anti-proliferative effect on FLT3-mutant cell lines is limited. One study noted that AML cells with high GAS6/AXL expression were more sensitive to **SLC-391**[4].

Table 3: In Vivo Efficacy in AML Xenograft Models

Drug	Model	Dosing	Key Findings	Reference
Gilteritinib	MV4-11 (FLT3-ITD) xenograft	30 mg/kg, oral, daily	Significant tumor growth inhibition and prolonged survival.	[5][6]
SLC-391	MV4-11 (FLT3-ITD) xenograft (in combination with venetoclax)	50 mg/kg, oral, daily	Combination treatment decreased leukemia burden and enhanced survival.	[7]
SLC-391	Patient-derived xenograft (PDX) with high AXL expression	50 mg/kg, oral, daily	Combination with venetoclax showed strong synergistic effects.	[7]

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay

- Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
- Methodology:
 - Recombinant human kinases (e.g., FLT3, AXL) are incubated with a specific substrate and ATP in a reaction buffer.
 - Serial dilutions of the test compound (gilteritinib or **SLC-391**) are added to the reaction mixture.

- The reaction is allowed to proceed for a defined period at a specific temperature.
- The amount of phosphorylated substrate is quantified using methods such as ELISA, radiometric assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
- IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability / Proliferation Assay (MTT or CellTiter-Glo®)

- Objective: To assess the effect of the inhibitors on the viability and proliferation of AML cell lines.
- Methodology (MTT Assay):
 - AML cells (e.g., MV4-11, MOLM-13) are seeded in 96-well plates.
 - Cells are treated with a range of concentrations of the test compound or vehicle control.
 - After a defined incubation period (e.g., 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
 - Viable cells with active metabolism convert MTT into a purple formazan product.
 - A solubilization solution is added to dissolve the formazan crystals.
 - The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.
- Methodology (CellTiter-Glo® Luminescent Cell Viability Assay):
 - Similar to the MTT assay, cells are seeded and treated with the compound.
 - After incubation, a reagent containing a thermostable luciferase is added, which generates a luminescent signal proportional to the amount of ATP present, an indicator of

metabolically active cells.

- Luminescence is measured using a luminometer.

Western Blotting for Phospho-Protein Analysis

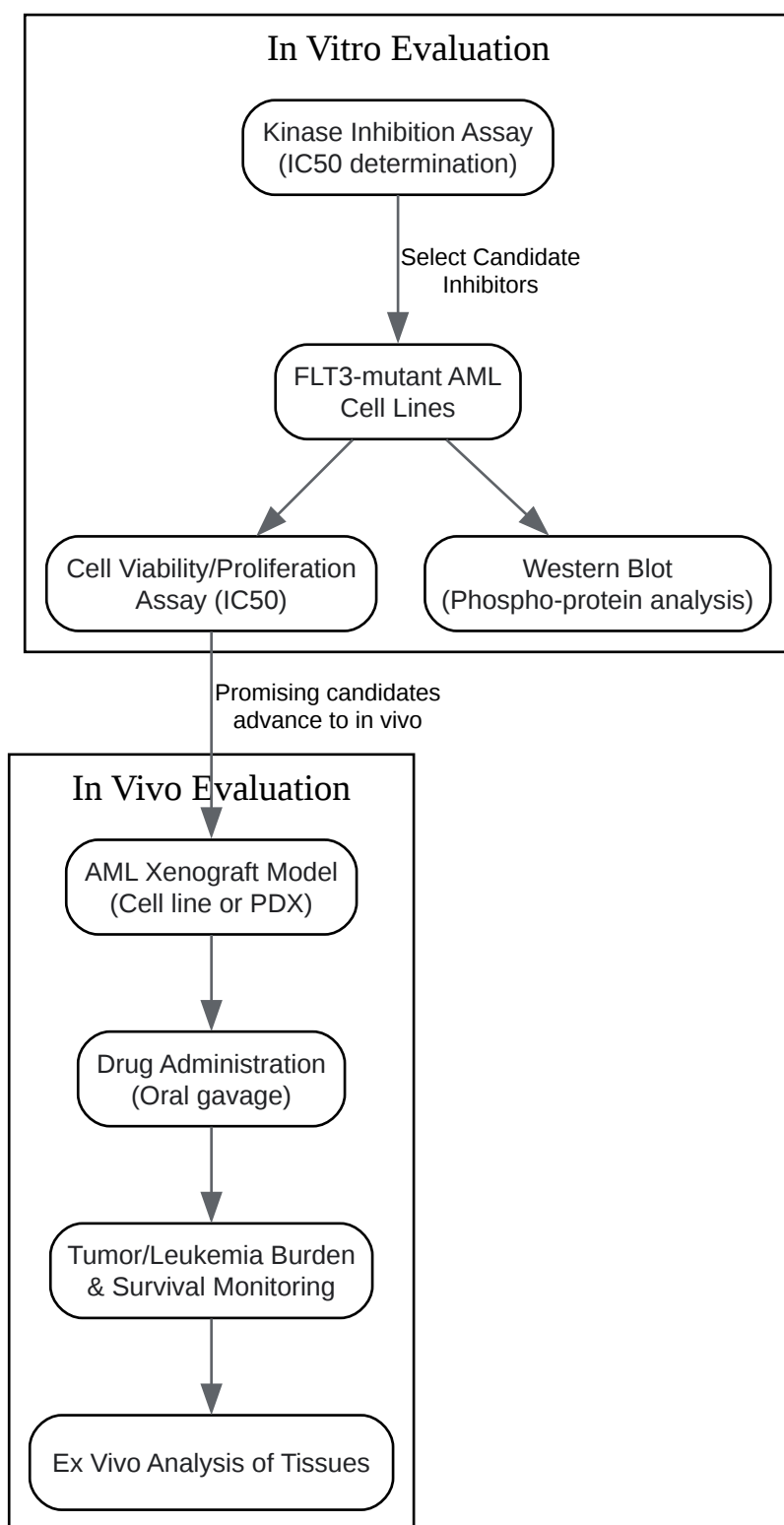
- Objective: To determine the effect of inhibitors on the phosphorylation status of key signaling proteins (e.g., FLT3, AXL, STAT5, ERK).
- Methodology:
 - AML cells are treated with the inhibitor or vehicle for a specified time.
 - Cells are lysed to extract total protein.
 - Protein concentration is determined using a BCA assay.
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the target protein and the total protein.
 - After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

In Vivo Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
- Methodology:
 - Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with human AML cells (cell line-derived or patient-derived).

- Once tumors are established or leukemia is engrafted, mice are randomized into treatment and control groups.
- The test compound is administered orally or via another appropriate route at a specified dose and schedule.
- Tumor volume is measured regularly with calipers (for subcutaneous models), or leukemia burden is monitored by bioluminescence imaging or flow cytometry of peripheral blood/bone marrow.
- Animal body weight and general health are monitored.
- At the end of the study, tumors or tissues may be harvested for further analysis (e.g., western blotting, immunohistochemistry).

Experimental Workflow Diagram



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Figure 3: General Experimental Workflow for Preclinical Evaluation of Kinase Inhibitors in AML.

Discussion and Future Perspectives

The comparison between gilteritinib and **SLC-391** highlights two distinct but complementary strategies for targeting FLT3-mutant AML. Gilteritinib's direct and potent inhibition of the primary oncogenic driver, FLT3, has established it as a valuable therapeutic agent. Its additional activity against AXL may provide an advantage in overcoming some mechanisms of resistance.

SLC-391, with its high selectivity for AXL, represents a targeted approach to counteract a key resistance pathway to FLT3 inhibitors. While direct head-to-head comparisons in FLT3-mutant models are lacking, the preclinical data for **SLC-391** in combination with other agents, such as venetoclax, are promising. This suggests that the future therapeutic landscape for FLT3-mutant AML may involve combination therapies that simultaneously target the primary oncogenic driver (FLT3) and mechanisms of resistance (AXL).

Further research is warranted to:

- Directly compare the efficacy of gilteritinib and **SLC-391** as single agents and in combination in preclinical models of FLT3-mutant AML.
- Investigate the efficacy of **SLC-391** in gilteritinib-resistant FLT3-mutant AML models.
- Elucidate the precise molecular mechanisms by which AXL inhibition synergizes with other anti-leukemic agents in this context.

The development of both potent primary target inhibitors and selective resistance pathway blockers like gilteritinib and **SLC-391**, respectively, underscores the progress in personalized medicine for AML and provides a strong rationale for future clinical investigations of combination strategies.

Conclusion

Gilteritinib and **SLC-391** represent two different approaches to treating FLT3-mutant AML. Gilteritinib is a direct, potent inhibitor of the FLT3 kinase, the primary driver of the disease, with the added benefit of AXL inhibition. **SLC-391** is a selective AXL inhibitor that targets a key resistance pathway. The data presented in this guide suggest that while gilteritinib is an effective monotherapy, the future of treating this aggressive leukemia may lie in combination

therapies that incorporate agents like **SLC-391** to overcome or prevent the emergence of drug resistance. This comparative guide provides a foundation for researchers and drug developers to understand the nuances of these two agents and to inform the design of future studies aimed at improving outcomes for patients with FLT3-mutant AML.

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